molecular formula C25H36N8O9 B8068987 pGlu-Pro-Arg-MNA (monoacetate)

pGlu-Pro-Arg-MNA (monoacetate)

Cat. No.: B8068987
M. Wt: 592.6 g/mol
InChI Key: NPFQYEIMISHQDL-FRKSIBALSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pGlu-Pro-Arg-MNA (monoacetate) involves the sequential coupling of protected amino acids followed by deprotection and purification steps. The specific synthetic route and reaction conditions are proprietary and typically involve solid-phase peptide synthesis (SPPS) techniques .

Industrial Production Methods: Industrial production of pGlu-Pro-Arg-MNA (monoacetate) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: pGlu-Pro-Arg-MNA (monoacetate) primarily undergoes hydrolysis reactions when used as a substrate in biochemical assays. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from the hydrolysis of pGlu-Pro-Arg-MNA (monoacetate) include the corresponding amino acids and chromogenic fragments .

Scientific Research Applications

Chemistry: pGlu-Pro-Arg-MNA (monoacetate) is used in the study of enzyme kinetics and the development of enzyme inhibitors. It serves as a model substrate for thrombin and other serine proteases .

Biology: In biological research, pGlu-Pro-Arg-MNA (monoacetate) is used to measure the activity of protein C and other coagulation factors. It is also employed in the study of blood coagulation pathways .

Medicine: The compound is used in diagnostic assays to evaluate the activity of antithrombin III and other anticoagulant proteins. It aids in the diagnosis of coagulation disorders .

Industry: In the pharmaceutical industry, pGlu-Pro-Arg-MNA (monoacetate) is used in the development and quality control of anticoagulant drugs .

Mechanism of Action

pGlu-Pro-Arg-MNA (monoacetate) exerts its effects by serving as a substrate for thrombin and other serine proteases. Upon cleavage by these enzymes, the compound releases a chromogenic fragment that can be quantitatively measured using photometric methods. This allows for the assessment of enzyme activity and the evaluation of potential inhibitors .

Comparison with Similar Compounds

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4)/t15-,16-,17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFQYEIMISHQDL-FRKSIBALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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